molecular formula C10H15Cl2NO B12777789 dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride CAS No. 90945-04-3

dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride

Cat. No.: B12777789
CAS No.: 90945-04-3
M. Wt: 236.13 g/mol
InChI Key: FOIUMYIZJRIYAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride: is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a chlorophenyl group, a methoxy group, and an aminopropane backbone, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride typically involves the reaction of 4-chlorobenzaldehyde with nitroethane to form 4-chloro-β-nitrostyrene. This intermediate is then reduced to 4-chloroamphetamine, which is subsequently reacted with methanol and hydrochloric acid to yield the final product .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzaldehyde, while reduction can produce 4-chloroamphetamine .

Scientific Research Applications

Chemistry: In chemistry, dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is used as a precursor for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals .

Biology: This compound is utilized in biological research to study its effects on cellular processes and its potential as a therapeutic agent. It is often used in experiments to investigate its interactions with biological molecules and pathways .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating certain medical conditions .

Industry: Industrially, this compound is employed in the manufacture of specialty chemicals and as an intermediate in the production of various commercial products .

Mechanism of Action

The mechanism of action of dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride involves its interaction with specific molecular targets in the body. It is known to bind to certain receptors and enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-aminopropane: Similar in structure but lacks the methoxy group.

    4-Chloroamphetamine: Shares the chlorophenyl and aminopropane backbone but differs in functional groups.

    4-Chloromethamphetamine: Similar backbone with variations in substituents

Uniqueness: dl-1-(4-Chlorophenyl)-2-methoxyaminopropane hydrochloride is unique due to the presence of both the methoxy and aminopropane groups, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in synthetic chemistry and research applications .

Properties

CAS No.

90945-04-3

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-methoxypropan-2-amine;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c1-8(12-13-2)7-9-3-5-10(11)6-4-9;/h3-6,8,12H,7H2,1-2H3;1H

InChI Key

FOIUMYIZJRIYAP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)Cl)NOC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.